molecular formula C17H18N2S B5550033 4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione CAS No. 63704-50-7

4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione

Cat. No.: B5550033
CAS No.: 63704-50-7
M. Wt: 282.4 g/mol
InChI Key: OIPTXZUUEKDUPJ-UHFFFAOYSA-N
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Description

4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione is a heterocyclic compound with a molecular formula of C17H18N2S and a molecular weight of 282.403 g/mol This compound features a pyrimidine ring fused with a naphthalene moiety, and it is characterized by the presence of three methyl groups and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione can be achieved through several synthetic routes. One common method involves the condensation of 2-naphthylamine with acetylacetone in the presence of a suitable catalyst, followed by cyclization and subsequent thionation . The reaction conditions typically include:

    Temperature: 80-100°C

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvent: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione
  • 2,4,6-trimethylpyrimidine
  • 1,6-naphthyridine derivatives

Uniqueness

4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione is unique due to its specific structural features, such as the presence of a naphthalene moiety fused with a pyrimidine ring and the thione group.

Properties

IUPAC Name

4,6,6-trimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-12-11-17(2,3)18-16(20)19(12)15-9-8-13-6-4-5-7-14(13)10-15/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPTXZUUEKDUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC3=CC=CC=C3C=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213117
Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(beta-naphthyl)-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63704-50-7
Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(beta-naphthyl)-4,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF K-1357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(beta-naphthyl)-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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